Chelerythrine

描述

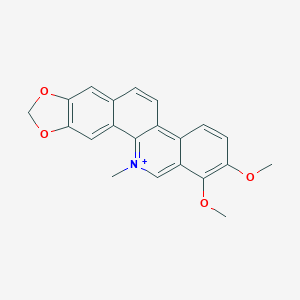

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Synthetic Approaches of Chelerythrine

Elucidation of the Biosynthetic Pathway

The biosynthesis of chelerythrine is a complex, multi-step process involving numerous enzymatic transformations. It is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, which is responsible for a wide array of pharmacologically active plant metabolites. nih.govscilifelab.se

The biosynthesis of this compound originates from the key precursor (S)-reticuline, a central branch-point intermediate in the formation of many BIAs. nih.govresearchgate.net The pathway proceeds through a series of intermediates, starting with the conversion of (S)-reticuline to (S)-scoulerine, which is the last common intermediary shared with the biosynthesis of other alkaloids like berberine (B55584) and sanguinarine (B192314). researchgate.netresearchgate.netscielo.org.mx

From (S)-scoulerine, the pathway diverges towards this compound. Key downstream intermediates include:

(S)-Tetrahydrocolumbamine

(S)-Canadine

6-Hydroxyallocryptopine

The final steps involve the spontaneous transformation of 6-hydroxyallocryptopine into dihydrothis compound (B1200217), which is then oxidized to form this compound. nih.gov In some plants, protopine (B1679745) is synthesized in the roots and is considered a transportable precursor for the final synthesis of sanguinarine and this compound in other parts of the plant, such as the pods. maxapress.com

The conversion of (S)-reticuline to this compound is catalyzed by a sequence of specific enzymes. In Macleaya cordata, the pathway involves at least eight distinct catalytic steps. nih.gov The low natural yield of this compound in plants suggests that the activity of these enzymes is often limited, making them key targets for research and metabolic engineering. nih.govresearchgate.net

The primary enzymatic reactions are:

The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by berberine bridge enzyme (BBE) , a critical rate-limiting enzyme that forms the protoberberine carbon skeleton. researchgate.netresearchgate.netmdpi.com

(S)-scoulerine is methylated to form (S)-tetrahydrocolumbamine by (S)-scoulerine-9-O-methyltransferase (SMT) . nih.govresearchgate.net

(S)-tetrahydrocolumbamine is converted to (S)-canadine by the P450 enzyme (S)-canadine synthase (TDC) . nih.gov

(S)-canadine is methylated to (S)-N-methylcanadine by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) . nih.gov

(S)-N-methylcanadine is hydroxylated to form allocryptopine by the P450 enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH) . nih.govresearchgate.net

Allocryptopine is then hydroxylated to 6-hydroxyallocryptopine by another P450 enzyme, protopine 6-hydroxylase (P6H) . nih.govresearchgate.net

6-hydroxyallocryptopine undergoes a spontaneous rearrangement to dihydrothis compound. nih.gov

The final oxidation step, converting dihydrothis compound to this compound, is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) . nih.govresearchgate.net

The activity of the P450 enzymes in this pathway, such as MSH and P6H, is dependent on cytochrome P450 reductases (CPR) . nih.govnih.gov

| Enzyme | Abbreviation | Function | Source Organism Example (for engineered pathways) |

| Berberine Bridge Enzyme | BBE | (S)-reticuline → (S)-scoulerine | Macleaya cordata |

| (S)-scoulerine-9-O-methyltransferase | SMT | (S)-scoulerine → (S)-tetrahydrocolumbamine | Thalictrum flavum |

| (S)-canadine synthase | TDC | (S)-tetrahydrocolumbamine → (S)-canadine | Argemone mexicana |

| Tetrahydroprotoberberine cis-N-methyltransferase | TNMT | (S)-canadine → (S)-N-methylcanadine | Eschscholzia californica |

| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | (S)-N-methylcanadine → Allocryptopine | Papaver somniferum |

| Protopine 6-hydroxylase | P6H | Allocryptopine → 6-Hydroxyallocryptopine | Eschscholzia californica |

| Dihydrobenzophenanthridine Oxidase | DBOX | Dihydrothis compound → this compound | Macleaya cordata |

| Cytochrome P450 Reductase | CPR | Electron donor for P450 enzymes | Papaver somniferum |

O-methyltransferases (OMTs) are a crucial class of enzymes in BIA biosynthesis, as they catalyze methylation steps that often determine the direction of metabolic flow toward different final products. oup.com In the this compound pathway, the key OMT is (S)-scoulerine-9-O-methyltransferase (SMT) , which specifically methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.govnih.gov

Research into Eschscholzia californica led to the isolation and characterization of a novel OMT, designated G3, which functions as a scoulerine-9-O-methyltransferase. nih.govoup.com This enzyme demonstrated the ability to methylate scoulerine (B1208951) at the 9-position, a key step in this compound biosynthesis. nih.govkyoto-u.ac.jp Interestingly, the G3 enzyme also showed activity towards other substrates like reticuline (B1680550) and norreticuline, indicating a degree of substrate flexibility. nih.govoup.comkyoto-u.ac.jp The selection and optimization of SMTs from various plant sources have been critical for successful metabolic engineering efforts. nih.gov

The production of this compound in plants is tightly regulated at multiple levels, including transcriptional control and spatial compartmentalization. maxapress.comnih.gov

In Macleaya cordata, a "root-pod compartmentalized synthesis" model has been proposed. maxapress.com This suggests that precursor compounds, such as protopine, are primarily synthesized in the plant's roots and then transported to the pods, where the final steps of sanguinarine and this compound synthesis occur. maxapress.com This spatial separation implies complex transport mechanisms and tissue-specific gene expression.

Transcriptional regulation is also a key factor. The heterologous expression of CjWRKY1, a transcription factor from Coptis japonica, in cultured California poppy cells resulted in increased expression of several BIA biosynthetic genes and a significant accumulation of this compound and other alkaloids. nih.govplos.org This finding indicates that WRKY-type transcription factors play a substantial role in regulating the pathway. nih.gov Further analysis in transgenic cells has shown a strong correlation between the expression of the gene EcCYP719A3, a cytochrome P450 gene, and the accumulation of this compound, highlighting its importance as a regulatory point in the pathway. nih.gov

Key Enzymatic Steps and Enzymes Involved in this compound Production

Metabolic Engineering for this compound Production

The low abundance of this compound in plants has spurred the development of metabolic engineering strategies to produce this valuable compound in microbial hosts. nih.govnih.gov These approaches offer the potential for a sustainable and scalable production platform.

Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful chassis for the heterologous production of complex plant alkaloids. Recently, the complete biosynthetic pathway for this compound, starting from the precursor (S)-reticuline, was successfully reconstructed and optimized in yeast. nih.govnih.gov This marked the first time the entire plant pathway was reconstituted in a microbial cell factory. nih.govresearchgate.net

The initial effort involved expressing seven plant-derived enzymes in S. cerevisiae: McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR. nih.govnih.gov This first-generation engineered strain was capable of producing this compound, albeit at a low titer of 0.34 µg/L. nih.govnih.gov

To dramatically improve the yield, a multi-faceted metabolic engineering strategy was employed:

Overexpression of Rate-Limiting Genes : Multiple copies of key flux-controlling genes, including TfSMT, AmTDC, and the P450 enzymes, were integrated into the yeast genome. nih.govnih.gov

Cofactor Engineering : The supply of essential cofactors for the P450 enzymes, namely heme and NADPH, was enhanced. nih.govnih.gov This involved strategies like upregulating genes such as INO2 (involved in membrane biosynthesis) and AtATR1 (a P450 reductase) and deleting the HMX1 gene, which is responsible for heme degradation. nih.govresearchgate.net

Product Trafficking : To facilitate the export of the final product and reduce potential toxicity to the yeast cells, a plant-derived ATP-binding cassette (ABC) transporter, MtABCG10, was expressed. nih.govnih.gov

These systematic optimizations resulted in a remarkable increase in this compound production, with the final engineered strain achieving a titer of 12.61 mg/L in a fed-batch bioreactor. nih.govnih.govresearcher.life This represents a more than 37,000-fold improvement over the initial strain, demonstrating the immense potential of synthetic biology and metabolic engineering for producing complex natural products. nih.govresearchgate.net

| Engineering Strategy | Target/Method | Resulting Improvement | Reference |

| Initial Pathway Reconstruction | Expression of 7 plant enzymes in S. cerevisiae | Production of 0.34 µg/L this compound | nih.govnih.gov |

| Rate-Limiting Gene Overexpression | Integration of multiple copies of key pathway genes | ~83-fold increase in titer over the initial engineered strain | nih.gov |

| Heme and NADPH Supply Optimization | Upregulation of cofactor synthesis, deletion of heme degradation gene | Titer increased from 74.74 to 195.03 µg/L in an intermediate strain | nih.gov |

| Product Transport Engineering | Expression of plant transporter MtABCG10 | Contributed to overall flux improvement | nih.govnih.gov |

| Combined Optimization & Fermentation | Application of all strategies in a fed-batch bioreactor | Final titer of 12.61 mg/L (>37,000-fold increase) | nih.govnih.gov |

Optimization Strategies for Enhanced this compound Yield

The natural abundance of this compound in plants is low, typically ranging from 0.01–0.1% of the dry weight, which restricts its large-scale industrial application. nih.gov To overcome this limitation, significant research has focused on enhancing its production through biotechnological methods, primarily in plant cell cultures and engineered microbial systems.

Elicitation in Plant Cell Cultures:

One effective strategy to boost the production of secondary metabolites in plant cell cultures is the application of elicitors, which are compounds that trigger defense responses and stimulate biosynthetic pathways. Various elicitors have been shown to increase the yield of this compound and related benzophenanthridine alkaloids.

Abiotic Elicitors: Heavy metal ions are known to induce stress and enhance alkaloid production. In suspension cultures of Eschscholzia californica, manganese chloride (MnCl₂) has been used as an effective elicitor. nih.gov Treatment with 15 mg/L of MnCl₂ for 72 hours resulted in a 3.5-fold increase in this compound accumulation. nih.gov

Phytohormones and Signaling Molecules: Plant signaling molecules like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) are potent elicitors. In aseptic seedlings of Macleaya cordata, the use of MJ and SA was reported to enhance the production of both sanguinarine and this compound. researchgate.net Similarly, in Eschscholtzia californica suspension cultures, SA was found to efficiently elicit the formation of benzophenanthridines. researchgate.net Ethephon, an ethylene-releasing compound, has also been shown to significantly enhance alkaloid production. jmb.or.kr

Metabolic Engineering in Microbial Systems:

A promising alternative to plant extraction is the heterologous biosynthesis of this compound in microbial cell factories, such as the yeast Saccharomyces cerevisiae. nih.govnih.gov This approach involves reconstructing the entire biosynthetic pathway in a host organism and then optimizing it for higher yields. scite.airesearcher.life

The biosynthesis of this compound from the precursor (S)-reticuline is a complex, multi-step process involving several enzymes. nih.govresearchgate.net A key strategy for enhancing production is to address bottlenecks in this pathway through metabolic engineering. In a landmark study, the complete biosynthesis pathway was reconstructed in S. cerevisiae, initially yielding 0.34 µg/L of this compound. nih.govresearcher.life Through a series of optimization strategies, the titer was increased by over 37,000-fold to 12.61 mg/L in a fed-batch bioreactor. nih.govnih.gov

Key optimization strategies include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes for enzymes that catalyze slow steps in the pathway can significantly improve the metabolic flux. nih.govresearcher.life Key enzymes targeted for overexpression include (S)-scoulerine-9-O-methyltransferase (SMT), (S)-canadine synthase (TDC), tetrahydro-N-methylcanadine synthase (TNMT), protopine-6-hydroxylase (P6H), and others. nih.gov

Cofactor Engineering: Many enzymes in the pathway, particularly cytochrome P450 monooxygenases (P450s), require cofactors like NADPH and heme for their activity. nih.gov Enhancing the intracellular supply of these cofactors is crucial. This has been achieved by overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway (e.g., ZWF1, GND1) to increase NADPH regeneration and by engineering the heme biosynthetic pathway (e.g., deleting the heme oxygenase gene HMX1) to increase heme availability. nih.gov

Process Optimization: Fermentation conditions can be fine-tuned to maximize yield. This includes optimizing the culture medium, initial inoculum concentration, and using fed-batch fermentation strategies where the substrate is fed periodically to the culture. nih.govresearchgate.net

Table 1: Key Enzymes in the Engineered Biosynthesis of this compound from (S)-Reticuline

| Enzyme Abbreviation | Full Enzyme Name | Catalytic Function |

| BBE | Berberine Bridge Enzyme | Catalyzes the stereospecific oxidation of (S)-reticuline to (S)-scoulerine. nih.govresearchgate.net |

| SMT | (S)-scoulerine-9-O-methyltransferase | Methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.govkyoto-u.ac.jp |

| TDC | (S)-canadine synthase | A P450 enzyme that oxidizes (S)-tetrahydrocolumbamine to (S)-canadine. nih.gov |

| TNMT | Tetrahydro-N-methylcanadine synthase | Methylates (S)-canadine to form (S)-N-methylcanadine. nih.govresearchgate.net |

| MSH | N-methylstylopine hydroxylase | Oxidizes (S)-N-methylcanadine to allocryptopine. nih.govoup.com |

| P6H | Protopine-6-hydroxylase | A P450 enzyme that converts allocryptopine to 6-hydroxyallocryptopine. nih.gov |

| DBOX | Dihydrobenzophenanthridine Oxidase | Catalyzes the final oxidation of dihydrothis compound to this compound. nih.gov |

| CPR | Cytochrome P450 Reductase | Provides reducing equivalents (electrons) to P450 enzymes like TDC and P6H. nih.gov |

Total Synthesis and Chemical Derivatization of this compound

Due to the complex structure of this compound, its total chemical synthesis presents a significant challenge but offers a reliable route for production independent of natural sources. nih.govresearchgate.net Furthermore, chemical synthesis provides a platform for creating novel analogues and derivatives with potentially improved properties.

Several strategies have been developed for the total synthesis of the benzophenanthridine alkaloid core.

Photocyclization: An early and common method involves the photocyclization of N-(2-bromoaryl)-N-methyl-1-naphthylamines. In one approach, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) was reacted with a naphthylamine derivative to form a Schiff's base, which was then reduced. Subsequent photocyclization of the resulting amine yielded the core benzo[c]phenanthridine (B1199836) structure, which was then converted to this compound. cas.cz

Palladium-Catalyzed Cyclization: More modern and versatile methods utilize palladium-catalyzed intramolecular aryl-aryl coupling reactions. clockss.orgthieme-connect.com This strategy involves creating a precursor molecule containing two aromatic rings linked by an amide bond, with one ring bearing a leaving group (like a halogen or triflate). The addition of a palladium catalyst induces the cyclization to form the tetracyclic core. For instance, the coupling of 6-iodo-2,3-dimethoxybenzoic acid with a naphthylamine derivative, followed by N-methylation, produced a haloamide precursor. thieme-connect.com Treatment with a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand effected the cyclization to oxythis compound (B131485), which can be readily converted to this compound. thieme-connect.comresearchgate.net This method has been shown to be effective for synthesizing both this compound and its analogue nitidine (B1203446). clockss.org

Biomimetic Conversion: A novel approach mimics the proposed biosynthetic route from protoberberine alkaloids. In this strategy, the readily available alkaloid berberine was converted into an enamide derivative. Through a sequence of hydroboration-oxidation or treatment with thallium(III) nitrate, this precursor was transformed into oxythis compound. rsc.org The oxythis compound was then reduced to dihydrothis compound, which upon treatment with hydrochloric acid, afforded this compound chloride. rsc.org This represents the first biomimetic conversion of a protoberberine alkaloid into a benzo[c]phenanthridine alkaloid. rsc.org

Table 2: Comparison of Total Synthesis Strategies for this compound

| Synthetic Strategy | Key Reaction | Precursors | Notes |

| Photocyclization | UV-light induced intramolecular cyclization | 6-bromo-2,3-dimethoxybenzaldehyde, Naphthylamine derivatives cas.cz | A classical approach suitable for preparing larger amounts of the alkaloid. cas.cz |

| Palladium-Catalyzed Coupling | Internal biaryl cyclization using a Palladium catalyst | Haloamides or triflate-amides derived from substituted benzoic acids and naphthylamines. clockss.orgthieme-connect.com | A versatile and efficient modern method allowing for the synthesis of various analogues. clockss.org |

| Biomimetic Conversion | Oxidative C-N bond fission and intramolecular condensation | Berberine (a protoberberine alkaloid) rsc.org | An efficient route that follows a proposed biogenetic pathway. rsc.org |

The chemical synthesis of this compound analogues is a key area of research, aimed at developing compounds with modified or enhanced biological activities. Structural modifications typically target the C=N⁺ iminium bond or the aromatic rings.

Modification at the C-6 Position: The reactive iminium bond at the C-6 position is a prime target for nucleophilic addition. This compound can be used as a starting material to create a variety of dihydrothis compound derivatives. mdpi.com

6-Alkoxy Derivatives: Reaction with alcohols leads to the formation of 6-alkoxy derivatives, such as 6-methoxy-5,6-dihydrothis compound (MCH) when reacted with methanol. mdpi.com

6-Cyano and 6-Acetonyl Derivatives: The introduction of cyano or acetonyl groups at the C-6 position has also been reported. mdpi.com

6-Hydroxy Derivatives: In aqueous alkaline solutions, this compound converts to its neutral alkanolamine form, 6-hydroxy-5,6-dihydrothis compound. mdpi.comtandfonline.com

Analogues with Modified Ring Structures: More complex syntheses involve building analogues from the ground up.

Phenanthridine Analogues: A series of novel phenanthridines, which lack the A-ring of the benzo[c]phenanthridine structure, have been synthesized. mdpi.com These compounds were prepared in several steps starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, with the key final step being a radical cyclization. mdpi.com

2-Phenylisoquinolin-2-ium Scaffolds: Simple analogues have been designed by imitating the core structure of this compound, leading to the discovery of novel 2-phenylisoquinolin-2-ium compounds with potent biological activity. researchgate.net

Pyrrolidine-fused Derivatives: The synthetic analogue NK109, a demethylated version of this compound, was further modified by fusing a pyrrolidine (B122466) ring to its C-ring, yielding the compound NK314 with potent anticancer activity. mdpi.com

Molecular Mechanisms of Action of Chelerythrine

Protein Kinase C (PKC) Pathway Modulation by Chelerythrine

This compound, a benzophenanthridine alkaloid derived from plants like Chelidonium majus, is recognized as a potent and cell-permeable inhibitor of Protein Kinase C (PKC). wikipedia.orgnih.gov It functions by interacting with the catalytic domain of PKC. nih.govscbt.com The inhibition is competitive concerning the phosphate (B84403) acceptor, histone IIIS, and non-competitive with respect to ATP. nih.govnih.govcellsignal.com The reported half-maximal inhibitory concentration (IC50) for PKC is approximately 0.66 to 0.7 μM. nih.govnih.govselleckchem.com This indicates a strong inhibitory effect on the enzyme. While potent, some studies suggest that the effects of this compound can be independent of PKC inhibition. cellsignal.comaacrjournals.org It has been noted that this compound is significantly more selective for PKC compared to other kinases like tyrosine protein kinase and cAMP-dependent protein kinase. nih.govselleckchem.com

It's important to note that while widely cited as a PKC inhibitor, some studies have questioned the specificity and inhibitory action of this compound on PKC, suggesting that its biological effects might be mediated through other mechanisms. aacrjournals.orgnih.gov

The Protein Kinase C family comprises various isoforms categorized into conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). This compound demonstrates selective inhibition across these isoforms. It is a more potent inhibitor of the conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms compared to the atypical (ζ, ι) isoforms. researchgate.net This differential inhibition is significant because various PKC isoforms can have distinct or even opposing roles in cellular processes. For instance, some conventional PKC isoforms are involved in cell survival pathways, and their inhibition by this compound can contribute to its pro-apoptotic effects. Conversely, this compound can inhibit all PKC isoforms to a similar extent. mdpi.com

Interactive Table: Inhibitory Concentration (IC50) of this compound on PKC Isoforms

| PKC Isoform | IC50 (nM) |

|---|---|

| PKCβ | 6 |

| PKCα | 39 |

| PKCγ | 83 |

| PKCε | 110 |

This data is illustrative of the relative selectivity for certain isoforms and is based on findings for similar PKC inhibitors like Enzastaurin. nih.gov

The inhibition of PKC by this compound disrupts several downstream signaling pathways. PKC is a critical component in pathways like the Wnt/β-catenin pathway, where it can augment the inhibition of GSK3β. mdpi.com By inhibiting PKC, this compound can lead to the downregulation of β-catenin, a key protein in this pathway. mdpi.com This has been observed to reduce cancer stem cell properties in non-small cell lung carcinoma. mdpi.com

Furthermore, this compound treatment has been shown to suppress the VEGF-induced activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. selleckchem.com This suppression of NF-κB activity is a significant consequence of PKC inhibition by this compound. selleckchem.comnih.gov However, some research indicates that this compound can activate the MAPK pathway independently of PKC inhibition. tocris.comabcam.comrndsystems.com

This compound-Induced Programmed Cell Death

This compound is a known inducer of apoptosis in various cancer cell lines. dovepress.comscispace.com The apoptotic effects of this compound can be mediated through both PKC-dependent and independent mechanisms. aacrjournals.org It can trigger apoptosis by inhibiting the function of anti-apoptotic proteins like Bcl-xL and displacing pro-apoptotic proteins like Bax from Bcl-xL. medchemexpress.commedchemexpress.com

A primary mechanism of this compound-induced apoptosis is the activation of the mitochondrial pathway. scispace.cominfona.pl This process involves several key events:

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm), which is an early and critical event in apoptosis. infona.plmdpi.comrsc.org This depolarization can be inhibited by cyclosporine A, suggesting the involvement of the mitochondrial permeability transition pore (mPTP). nih.govnih.gov

Release of Cytochrome c: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol. selleckchem.cominfona.pl This release has been observed to be rapid and can precede the translocation of Bax. nih.govnih.gov

Activation of Caspases: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. selleckchem.cominfona.plfrontiersin.org The activation of caspase-3 is a key step in the final stages of apoptosis. infona.plfrontiersin.org

Modulation of Bcl-2 Family Proteins: this compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. infona.pl It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-xL and upregulate the expression of the pro-apoptotic protein Bax. infona.plmdpi.com Interestingly, some studies have found no significant change in the expression of Bcl-2 or Bid. infona.pl this compound can also directly inhibit the binding of Bcl-xL to the Bak BH3 peptide with an IC50 of 1.5 μM. tocris.comrndsystems.comcapes.gov.br Some evidence suggests that this compound can induce apoptosis through a Bax/Bak-independent mitochondrial mechanism. nih.govnih.gov

Apoptosis Induction Pathways by this compound

Involvement of Caspases in this compound-Induced Apoptosis

This compound-induced apoptosis is significantly mediated by the activation of the caspase cascade. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Research has demonstrated that this compound treatment leads to the activation of both initiator and effector caspases.

In various cancer cell lines, this compound has been shown to trigger the activation of initiator caspases-8 and -9, as well as effector caspases-3 and -7. aacrjournals.org The activation of caspase-3, a key executioner caspase, is a frequent observation in this compound-treated cells. mdpi.comnih.gov This activation leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. aacrjournals.orgmdpi.comnih.gov The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, thus ensuring the completion of the apoptotic process.

Studies have shown that the inhibition of caspases can prevent or attenuate this compound-induced cell death. researchgate.net For instance, the use of a specific caspase-8 inhibitor partially abrogated the downregulation of FLIP (FLICE-like inhibitory protein) and the induction of apoptosis by this compound in KG1a leukemia cells. nih.gov This indicates that caspase activation is a crucial step in the apoptotic pathway triggered by this compound.

Interestingly, the kinetics of caspase activation may influence the morphological outcome of cell death. Rapid and robust activation of caspases by this compound has been associated with a necrotic-like morphology, despite the biochemical hallmarks of apoptosis being present. researchgate.net This suggests a potential "apoptosis-necrosis continuum" where the intensity of the caspase activation dictates the ultimate cellular phenotype.

The activation of caspases by this compound is often linked to mitochondrial dysfunction and the release of cytochrome c, which will be discussed in the subsequent section.

Role of Bcl-2 Family Proteins in this compound-Mediated Apoptosis

The Bcl-2 family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli. This compound has been shown to modulate the expression and function of several Bcl-2 family members, thereby promoting apoptosis.

Several studies have reported that this compound treatment leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. For instance, in human hepatoma SMMC-7721 cells, this compound downregulated the expression of Bcl-xL while upregulating the expression of Bax and Bid. nih.gov Similarly, in HepG2 cells, this compound decreased the expression of Bcl-xL. mdpi.com In other cancer cell lines, this compound has been observed to reduce the levels of Bcl-2. frontiersin.org

Furthermore, this compound has been identified as a direct inhibitor of the anti-apoptotic protein Bcl-xL. frontiersin.orgcapes.gov.br It has been shown to bind to the BH3-binding groove of Bcl-xL, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bax. frontiersin.orgcapes.gov.brmedchemexpress.commedchemexpress.com This inhibitory action displaces Bax from Bcl-xL, allowing Bax to translocate to the mitochondria and initiate the release of cytochrome c. frontiersin.orgmedchemexpress.com The IC50 value for the inhibition of Bcl-xL-Bak BH3 peptide binding by this compound has been reported to be 1.5 μM. capes.gov.brmedchemexpress.commedchemexpress.com

The modulation of Bcl-2 family proteins by this compound leads to a disruption of the mitochondrial membrane potential and the subsequent release of apoptogenic factors, such as cytochrome c, from the mitochondria into the cytoplasm. mdpi.comnih.govfrontiersin.org This event is a point of no return in the apoptotic cascade, as it triggers the activation of caspase-9 and the subsequent executioner caspases.

Interestingly, some research suggests that this compound can induce apoptosis through a Bax/Bak-independent mitochondrial mechanism in certain cell types. researchgate.net In murine embryonic fibroblasts lacking both Bax and Bak, this compound was still able to induce cytochrome c release and apoptosis, suggesting the existence of an alternative mitochondrial permeability transition-based mechanism. researchgate.net

The following table summarizes the effects of this compound on various Bcl-2 family proteins as reported in different studies.

| Cell Line | Effect on Anti-Apoptotic Proteins | Effect on Pro-Apoptotic Proteins | Reference |

| SMMC-7721 | Downregulation of Bcl-xL | Upregulation of Bax and Bid | nih.gov |

| HepG2 | Downregulation of Bcl-xL | Upregulation of Bax | mdpi.com |

| HeLa | Downregulation of Bcl-2 and Bcl-xL | Upregulation of Bax, Bad, and Bak | mdpi.com |

| Liver Cancer Cells | Downregulation of Bcl-2 and Bcl-xL | Upregulation of Bax | frontiersin.org |

Fas-Mediated Cell Death Induced by this compound

Recent evidence suggests that this compound can also induce apoptosis through the extrinsic pathway, specifically by modulating the Fas (also known as CD95 or APO-1) signaling cascade. The Fas receptor is a death receptor located on the cell surface that, upon binding with its ligand (FasL), initiates a signaling cascade leading to apoptosis.

In the immature myeloid cell line KG1a, this compound has been shown to promote a Fas-mediated cell state. frontiersin.org This suggests that this compound can sensitize cells to Fas-induced apoptosis. The mechanism appears to involve the activation of caspase-8, a key initiator caspase in the extrinsic pathway. nih.gov

In TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-resistant KG1a cells, this compound treatment led to the activation of caspase-8 and subsequent apoptosis. nih.gov While TRAIL alone was ineffective, the combination of this compound and TRAIL significantly enhanced caspase-8 cleavage and apoptosis. nih.gov This sensitizing effect of this compound was associated with the downregulation of FLIP (FLICE-like inhibitory protein), an inhibitor of caspase-8 activation. nih.gov By reducing the levels of both the long and short forms of FLIP, this compound allows for more efficient activation of caspase-8 and the subsequent apoptotic cascade. nih.gov

It is noteworthy that this sensitization to death receptor-mediated apoptosis by this compound appeared to be selective for leukemic cells, as normal human CD34+ hematopoietic precursors were not sensitized to TRAIL-mediated apoptosis under the same conditions. nih.gov This suggests a potential therapeutic window for targeting leukemic progenitor cells.

The involvement of the Fas pathway in this compound-induced apoptosis highlights the multifaceted nature of this compound's pro-apoptotic activity, engaging both intrinsic and extrinsic cell death pathways.

Autophagy-Mediated Cell Death by this compound

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While primarily a survival mechanism, under certain conditions, extensive or dysregulated autophagy can lead to a form of programmed cell death known as autophagic cell death. This compound has been identified as a compound that can induce autophagy, which in some contexts, contributes to its cytotoxic effects. medchemexpress.com

In non-small cell lung cancer cells (A549 and NCI-H1299), this compound treatment has been shown to induce both apoptosis and autophagy. medchemexpress.com The induction of autophagy is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). In these cells, this compound-induced autophagy was found to be dependent on Beclin 1, a key protein in the initiation of autophagy. medchemexpress.com

The relationship between this compound-induced autophagy and apoptosis is complex and may be cell-type dependent. In some instances, autophagy may act as a precursor or contributor to apoptosis. In other scenarios, it may represent a parallel cell death pathway. The interplay between these two processes is a critical determinant of the cellular response to this compound.

Necroptosis Induction by this compound

Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically initiated when apoptosis is inhibited. It is a caspase-independent pathway that is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.

While much of the research on this compound-induced cell death has focused on apoptosis, some studies have observed a necrotic-like morphology in cells treated with this compound. researchgate.net In human neuroblastoma cells, this compound triggered early plasma membrane leakage and cellular swelling, features characteristic of necrosis, without the typical chromatin condensation seen in apoptosis. researchgate.net

Despite the necrotic morphology, this form of cell death was found to be regulated and dependent on caspase activation. researchgate.net Inhibition of caspases prevented this this compound-triggered necrotic-like cell death. researchgate.net This has led to the concept of an "apoptosis-necrosis continuum," where a very early and strong activation of caspases by this compound may bypass the typical apoptotic morphology and lead directly to a regulated form of necrosis. researchgate.net

It is important to distinguish this caspase-dependent, necrotic-like cell death from classical necroptosis, which is by definition caspase-independent. While this compound has been shown to induce a regulated form of cell death with necrotic features, further research is needed to determine if it can also induce canonical, RIPK1/RIPK3-mediated necroptosis, particularly under conditions where caspases are inhibited.

Cell Cycle Regulation by this compound

In addition to inducing cell death, this compound can also exert cytostatic effects by interfering with the progression of the cell cycle. The ability to halt cell proliferation at specific checkpoints is a key mechanism for many anti-cancer agents.

Induction of Cell Cycle Arrest by this compound

This compound has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can vary depending on the cell type and experimental conditions.

In human hepatoma SMMC-7721 cells, treatment with this compound resulted in a significant accumulation of cells in the S phase of the cell cycle. nih.gov This indicates that this compound can interfere with DNA replication, leading to a halt in cell cycle progression at this stage.

In contrast, in human promyelocytic leukemia HL-60 cells, this compound treatment led to an accumulation of cells in the G1 phase. frontiersin.org This suggests that in these cells, this compound may prevent the transition from the G1 phase to the S phase, thereby inhibiting the initiation of DNA synthesis.

The following table summarizes the observed effects of this compound on cell cycle progression in different cell lines.

| Cell Line | Phase of Cell Cycle Arrest | Reference |

| SMMC-7721 | S Phase | nih.gov |

| HL-60 | G1 Phase | frontiersin.org |

| Liver Cancer Cells | S Phase | frontiersin.org |

Regulation of Cyclin-Dependent Kinase Inhibitors by this compound

This compound has been shown to influence the expression of cyclin-dependent kinase inhibitors (CKIs), which are crucial regulators of cell cycle progression. nih.govwikipedia.org Specifically, studies have demonstrated that this compound can upregulate the expression of p21 and p27. dtic.milnih.gov These proteins belong to the Cip/Kip family of CKIs and play a significant role in halting the cell cycle at the G1 phase. wikipedia.orgnih.govoncotarget.com

The mechanism by which this compound increases p21 and p27 levels can involve post-transcriptional modifications, such as mRNA stabilization. nih.gov In some cell types, the induction of p21 by certain stimuli has been observed to be independent of p53, a well-known tumor suppressor protein that often transcriptionally activates p21. nih.gov While p21 and p27 are primarily known as inhibitors of cyclin-CDK complexes, they can also act as assembly factors for cyclin D-CDK4/6 complexes, highlighting their complex role in cell cycle regulation. nih.govembopress.org

The table below summarizes the effect of this compound on Cyclin-Dependent Kinase Inhibitors.

| CKI | Effect of this compound | Primary Function |

| p21 (CDKN1A) | Upregulation | Inhibits cyclin-CDK2 and cyclin-CDK1 complexes, halting the cell cycle. Can also promote the assembly of cyclin D-CDK4/6 complexes. |

| p27 (CDKN1B) | Upregulation | Primarily inhibits cyclin E-CDK2 and cyclin A-CDK2, leading to G1 arrest. Can also facilitate the assembly of cyclin D-CDK4/6 complexes. |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response by this compound

Mechanisms of ROS Production by this compound

This compound is known to induce the production of reactive oxygen species (ROS), particularly hydrogen peroxide, in various cell types. capes.gov.brmdpi.com This increased ROS generation can overwhelm the cell's antioxidant capacity, leading to oxidative stress. mdpi.comfrontiersin.org The precise mechanisms of ROS production by this compound are multifaceted. One proposed mechanism involves the activation of NADPH oxidase, an enzyme complex that generates superoxide (B77818) radicals. ahajournals.org This activation can be dependent on protein kinase C (PKC). ahajournals.org

Another potential mechanism involves redox cycling, where this compound is reduced upon entering the cell and then re-oxidized, a process that can be catalyzed by various oxidoreductases and leads to the generation of ROS. capes.gov.br This cycle can deplete cellular antioxidants and contribute to a state of oxidative stress. capes.gov.br The generation of ROS by this compound has been observed in various cancer cell lines, including prostate and lung cancer cells. frontiersin.orgdovepress.com

Role of ROS in this compound-Induced Cell Death

The generation of ROS plays a crucial role in the cytotoxic effects of this compound, particularly in inducing apoptosis (programmed cell death). mdpi.comfrontiersin.orgdovepress.com High levels of ROS can damage cellular components like DNA and proteins, triggering apoptotic pathways. frontiersin.org In several cancer cell types, this compound-induced apoptosis is mediated by ROS. frontiersin.orgdovepress.com

The accumulation of ROS can lead to endoplasmic reticulum (ER) stress, which in turn activates apoptotic signaling cascades. dovepress.comnih.gov This ROS-dependent ER stress has been identified as a key mechanism in this compound-induced apoptosis in prostate and renal cancer cells. dovepress.comnih.gov Furthermore, the pro-apoptotic effects of this compound can often be reversed by the use of antioxidants, such as N-acetyl-L-cysteine (NAC), which directly demonstrates the critical role of ROS in this process. mdpi.comdovepress.comnih.gov The interplay between ROS generation and the activation of specific signaling pathways, such as the JNK and p38 MAPK pathways, further contributes to this compound-induced cell death. nih.gov

Modulation of Key Signaling Pathways by this compound

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation by this compound

This compound has been shown to activate all three major mitogen-activated protein kinase (MAPK) pathways: the extracellular signal-regulated kinases (ERKs), the c-Jun NH2-terminal kinases (JNKs), and the p38 MAPKs. aacrjournals.orgresearchgate.net This activation is often dose- and time-dependent. aacrjournals.orgnih.gov

ERK Pathway: In some cancer cells, such as osteosarcoma, this compound induces apoptosis through the activation of the RAF/MEK/ERK pathway. aacrjournals.orgnih.gov This activation can be rapid and sustained. aacrjournals.orgresearchgate.net Interestingly, this pro-apoptotic role of ERK activation by this compound contrasts with the typical pro-survival function of the ERK pathway. spandidos-publications.com The activation of the ERK pathway by this compound can be independent of its PKC inhibitory activity. aacrjournals.orgaacrjournals.org

JNK and p38 Pathways: this compound also activates the JNK and p38 MAPK pathways, which are generally associated with cellular stress responses and apoptosis. nih.govaacrjournals.org This activation can be mediated by upstream kinases like MEKK1 and MKK4 and is often linked to the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov In some cell types, the activation of JNK and p38, but not ERK, is the primary driver of this compound-induced apoptosis. aacrjournals.orgtandfonline.com

The table below summarizes the modulation of MAPK pathways by this compound.

| MAPK Pathway | Effect of this compound | Downstream Effects | Cell Type Examples |

| ERK | Activation | Apoptosis | Osteosarcoma aacrjournals.orgnih.gov |

| JNK | Activation | Apoptosis | HeLa, Osteosarcoma frontiersin.orgnih.gov |

| p38 | Activation | Apoptosis, Inflammation | HeLa, Osteosarcoma frontiersin.orgnih.govtandfonline.com |

NF-κB Signaling Pathway Regulation by this compound

The effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway appears to be context-dependent, with studies reporting both inhibitory and activating effects. NF-κB is a critical transcription factor involved in inflammation, immunity, and cell survival. e-century.usfrontiersin.org

In some contexts, this compound has been shown to inhibit the NF-κB pathway. nih.govnih.gov This inhibition can occur through the suppression of IκB phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. nih.govahajournals.org This anti-inflammatory effect of this compound is mediated by its ability to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govnih.gov

Conversely, other studies have reported that long-term exposure to high doses of this compound can lead to the upregulation of NF-κB expression, potentially contributing to tissue injury. e-century.us The activation of NF-κB can be triggered by various stimuli, including some of the same signals that this compound can modulate, such as ROS. frontiersin.org The specific cellular environment and experimental conditions likely play a significant role in determining whether this compound acts as an inhibitor or an activator of the NF-κB pathway.

Nrf2/ARE Signaling Pathway Activation by this compound

This compound is a natural compound capable of activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. frontiersin.org Activation of Nrf2 by this compound leads to the increased expression of downstream cytoprotective genes, such as hemeoxygenase-1 (HO-1). nih.govfrontiersin.org

Research has demonstrated that this compound's activation of the Nrf2/ARE pathway contributes to its anti-inflammatory and protective effects in various models. For instance, in studies related to acute lung injury, this compound treatment was shown to activate the Nrf2 pathway, which was diminished by lipopolysaccharide (LPS) exposure. frontiersin.org This activation is crucial for its ability to reduce inflammation. nih.gov Further studies have indicated that knocking down Nrf2 can reduce the nuclear translocation of NF-κB p65, a key inflammatory mediator. nih.govfrontiersin.org This suggests that the anti-inflammatory effects of this compound are, at least in part, mediated by its influence on the Nrf2 pathway. nih.govfrontiersin.org Moreover, this compound has been found to alleviate bleomycin-induced pulmonary fibrosis through the activation of the Nrf2/ARE signaling pathway. nih.gov

Table 1: Effects of this compound on the Nrf2/ARE Signaling Pathway

| Model System | Observed Effect | Key Findings | Citations |

|---|---|---|---|

| Lipopolysaccharide (LPS)-induced acute lung injury | Anti-inflammatory | This compound activated the Nrf2 pathway, increased HO-1 expression, and reduced nuclear translocation of NF-κB p65. | nih.govfrontiersin.org |

| Bleomycin-induced pulmonary fibrosis | Anti-fibrotic | This compound significantly alleviated pulmonary fibrosis. | nih.gov |

| RAW264.7 cells | Anti-inflammatory | This compound activated Nrf2 and HO-1, and Nrf2 knockdown diminished the anti-inflammatory effect. | nih.govfrontiersin.org |

Akt/PI3K/mTOR Pathway Inhibition by this compound

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently over-activated in various cancers and plays a central role in cell growth, proliferation, and survival. nih.govresearchgate.netoncotarget.com

In osteosarcoma cancer stem-like cells (CSCs), this compound was found to inhibit their stemness and malignant behaviors by suppressing the PI3K/Akt/mTOR pathway. nih.gov This was evidenced by a decrease in the phosphorylation of PI3K, Akt, and mTOR. nih.gov The inhibition of this pathway by this compound also leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. nih.govfrontiersin.org Furthermore, in hepatocellular carcinoma, this compound is recognized for its ability to inhibit cell migration through the PI3K/Akt/mTOR pathway. nih.gov Studies on HepG2 cells have shown that this compound-induced loss of cell viability may involve both mTOR-dependent and independent pathways downstream of Akt inhibition. mdpi.com

Wnt/β-catenin Signaling Pathway Modulation by this compound

This compound modulates the Wnt/β-catenin signaling pathway, a highly conserved cascade crucial for embryonic development and adult tissue homeostasis. mdpi.comnih.govfrontiersin.org Aberrant activation of this pathway is implicated in the development and progression of many cancers, particularly through the maintenance of cancer stem cells (CSCs). mdpi.comnih.gov

Research indicates that this compound chloride can downregulate the expression of β-catenin, the central effector of the canonical Wnt pathway. mdpi.comnih.gov This downregulation is associated with a reduction in the properties of CSCs, such as their ability to form spheroids and their invasive capacity. nih.gov In non-small cell lung carcinoma (NSCLC), this compound's inhibitory action on the Wnt/β-catenin pathway has been linked to the downregulation of CSC transcription factors like SOX2. mdpi.comresearchgate.net The mechanism may involve the inhibition of protein kinase C (PKC), which has been identified as a component that augments the Wnt/β-catenin pathway. mdpi.com

Table 2: Modulation of Wnt/β-catenin Pathway by this compound

| Cell/Tissue Type | Effect | Associated Outcomes | Citations |

|---|---|---|---|

| Non-small cell lung carcinoma (NSCLC) | Downregulation of β-catenin | Inhibition of CSC invasion, spheroid formation, and SOX2 expression. | mdpi.comnih.gov |

| Cancer Stem Cells (CSCs) | Inhibition of Wnt/β-catenin pathway | Reduced CSC properties. | mdpi.com |

STAT3 Inactivation by this compound

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govmdpi.com The STAT3 pathway is a critical regulator of immunity, cell proliferation, and apoptosis, and its persistent activation is a hallmark of many human cancers. mdpi.comd-nb.info

In human renal cell carcinoma (RCC) cells, this compound was shown to induce apoptosis by inactivating STAT3. nih.gov This inactivation was found to be mediated by an increase in cellular reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. frontiersin.orgnih.gov Overexpression of STAT3 was able to reduce the apoptosis induced by this compound, confirming the role of STAT3 inactivation in its mechanism of action. nih.gov Several studies have highlighted the inhibition of the STAT3 pathway as a key mechanism for the pro-apoptotic effects of this compound in various cancer cells. mdpi.com

Nucleic Acid Interactions of this compound

DNA Intercalation by this compound

This compound is a potent DNA intercalating agent. nih.govnih.gov Its planar, aromatic benzophenanthridine structure allows it to insert itself between the base pairs of the DNA double helix. nih.govnih.govfrontiersin.org This interaction is a primary mode of its binding to DNA and is facilitated by its large aromatic surface and the positive charge on its nitrogen atom. nih.govnih.gov

The intercalation of this compound into the DNA structure leads to several significant consequences. It modifies the physical properties of DNA, as observed through changes in absorbance and fluorescence spectroscopy. nih.gov Viscosity studies have confirmed the intercalative binding mode, which results in the lengthening and stiffening of the DNA helix. nih.gov This binding stabilizes the DNA structure against thermal denaturation. nih.gov Furthermore, this compound's interaction can induce conformational changes in the B-form of DNA. nih.gov The binding process is characterized by being exothermic, with a negative enthalpy and a positive entropy change. nih.gov Beyond double-stranded DNA, this compound also interacts with single-stranded DNA and double-stranded RNA, suggesting a broad range of nucleic acid targets. frontiersin.orgsigmaaldrich.com

Telomeric G-quadruplex Stabilization and Telomerase Inhibition by this compound

This compound demonstrates a significant ability to bind to and stabilize G-quadruplex (G4) structures, particularly those found in human telomeric DNA. nih.govfrontiersin.orgnih.gov G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, and their formation at the ends of chromosomes (telomeres) can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization in cancer. researchgate.netmdpi.com

Studies have shown that this compound has a strong binding affinity and selectivity for G4 DNA over double-stranded DNA. nih.gov The benzo-1,3-dioxolo group in this compound's structure plays a key role in this interaction, forming hydrogen bonds with guanine (B1146940) residues to stabilize the G4 structure. nih.gov By stabilizing the telomeric G-quadruplex, this compound effectively sequesters the substrate for telomerase, leading to the inhibition of its activity. nih.gov This mechanism is considered a promising strategy for anticancer drug development. frontiersin.orgresearchgate.netrsc.org Comparative studies have indicated that this compound is more effective at stabilizing G-quadruplexes and inhibiting telomerase than some other related isoquinoline (B145761) alkaloids. nih.govnih.gov

Double-Stranded RNA Interaction of this compound

This compound, a benzophenanthridine alkaloid, demonstrates a significant ability to interact with double-stranded RNA (dsRNA). Biophysical and thermodynamic studies have revealed that the binding of this compound to dsRNA is a complex process characterized by intercalation and considerable stabilization of the RNA structure. rsc.orgrsc.orgnih.gov

The interaction of this compound with the double-helical poly(A)·poly(U) is cooperative, with a binding affinity in the range of 10^5 to 10^6 M⁻¹. rsc.orgrsc.org This binding is primarily driven by enthalpy and involves the insertion of the planar aromatic ring system of this compound between the base pairs of the RNA duplex. rsc.org Evidence from fluorescence quenching, polarization, viscosity measurements, and energy transfer studies confirms that intercalation is the predominant mode of binding to dsRNA structures. rsc.orgrsc.org This interaction perturbs the conformation of the dsRNA helix. rsc.org

| RNA Type | Binding Constant (K) (M⁻¹) | Binding Mode | Thermodynamic Driver |

|---|---|---|---|

| poly(A)·poly(U) | 3.6 x 10⁵ | Intercalation | Enthalpy |

Viral RNA Intercalation by this compound

The antiviral activity of this compound is partly attributed to its ability to intercalate into viral RNA. nih.govnih.govlvb.lt This mechanism involves the direct interaction of the this compound molecule with the genetic material of viruses, which can disrupt viral replication and other essential processes. nih.govtandfonline.com

This compound's large, planar aromatic surface and the positive charge on its nitrogen atom are key features that facilitate its interaction with and intercalation into nucleic acids. tandfonline.com This high-affinity binding to viral RNA is considered a direct-acting antiviral mechanism. nih.govnih.gov Studies investigating its effect on West Nile Virus (WNV) have provided evidence for this mechanism. In WNV-infected cells treated with this compound, a significant decrease in the amount of viral RNA released was observed. tandfonline.com Furthermore, immunofluorescence assays using an antibody against double-stranded RNA intermediates, which are formed during viral replication, confirmed a significant disruption in the replication process in the presence of this compound. tandfonline.com This property makes it a potential nucleic acid intercalating agent against single-stranded RNA viruses as well. nih.gov

Enzyme and Transporter Modulation by this compound (Beyond PKC)

Beyond its well-documented inhibition of Protein Kinase C (PKC), this compound modulates the activity of several other critical enzymes and cellular transporters.

SERCA Activity Inhibition by this compound

This compound is a notable inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). wikipedia.orgresearchgate.net This inhibition disrupts cellular calcium homeostasis by preventing the reuptake of calcium ions (Ca²⁺) into the endoplasmic reticulum, leading to an accumulation of Ca²⁺ in the cytoplasm. wikipedia.org The concentration required for SERCA inhibition is within the range needed to inhibit PKC. wikipedia.org

The mechanism of inhibition is non-competitive with respect to ATP hydrolysis. biocrick.comchemfaces.com this compound favors the buildup of the E2-conformers of the enzyme. biocrick.comchemfaces.com The phosphorylation of SERCA by ATP is half-inhibited at a this compound concentration of 10 μM. biocrick.comsigmaaldrich.com Interestingly, this compound exhibits a dual effect on the p-nitrophenylphosphatase (pNPPase) activity of SERCA; the Ca²⁺-dependent pNPPase is activated at low concentrations (up to ~5 μM) and inhibited thereafter, while the Ca²⁺-independent pNPPase is only inhibited. chemfaces.com

| Parameter | Observation | Concentration |

|---|---|---|

| SERCA Inhibition | Results in increased intracellular Ca²⁺ | 0.5-1.5 μM |

| Half-inhibition of SERCA phosphorylation by ATP | Inhibits enzyme phosphorylation | 10 μM |

| Ca²⁺-dependent pNPPase activity | Activation | Up to ~5 μM |

| Ca²⁺-dependent pNPPase activity | Inhibition | >5 μM |

| Ca²⁺-independent pNPPase activity | Inhibition | N/A |

PMCA Negative Regulation by this compound

In addition to SERCA, this compound negatively regulates the Plasma Membrane Ca²⁺-ATPase (PMCA). wikipedia.org This transporter is responsible for extruding calcium ions from the cell. By inhibiting PMCA, this compound further contributes to the disruption of calcium ion balance, preventing the effective removal of excess Ca²⁺ from the cytoplasm. wikipedia.org This dual inhibition of both SERCA and PMCA exacerbates the elevation of intracellular calcium levels.

Thioredoxin Reductase (TXNRD1) Inhibition by this compound

Recent studies have identified this compound as a novel and potent inhibitor of cytosolic Thioredoxin Reductase (TXNRD1), a key enzyme in cellular redox control. nih.govresearchgate.netresearcher.life The inhibition is irreversible and occurs in a dose- and time-dependent manner. researchgate.net

This compound specifically targets the hyperreactive selenocysteine (B57510) residue (Sec⁴⁹⁸) at the C-terminus of the enzyme. nih.govresearchgate.net Site-directed mutagenesis studies have confirmed that while the primary target is Sec⁴⁹⁸, the neighboring Cys⁴⁹⁷ can also be modified after the initial conjugation. researchgate.netresearchgate.net This inhibition of TXNRD1 by this compound leads to increased oxidative stress within the cell. nih.gov This mechanism is considered a significant aspect of its biological activity, including its anti-cancer properties, by inducing necroptosis in cancer cells. nih.govlarvol.com

| Finding | Details |

|---|---|

| Inhibition Type | Irreversible, dose- and time-dependent |

| Primary Molecular Target | Selenocysteine-498 (Sec⁴⁹⁸) residue of TXNRD1 |

| Cellular Consequence | Induction of oxidative stress and necroptosis |

Glucocorticoid Receptor Binding of this compound

This compound interacts directly with the Glucocorticoid Receptor (GR), a key regulator of inflammatory responses. nih.govnih.gov Ligand-binding assays have demonstrated that this compound significantly decreases the binding of dexamethasone (B1670325), a potent glucocorticoid, to the GR, indicating a direct interaction. nih.gov Fluorescence polarization assays further confirmed that this compound can bind to the GR with potent affinity. nih.govresearchgate.net

Despite this binding, luciferase reporter assays have shown that this compound does not activate GR-mediated gene transcription in HeLa cells. nih.govnih.govresearchgate.net This suggests that this compound acts as a GR ligand but not as a classical agonist. researchgate.net This unique profile has led to the speculation that this compound may function as a selective GR modulator, potentially mediating anti-inflammatory effects through the receptor without triggering the full spectrum of transcriptional activities associated with agonist binding. researchgate.net

| Assay Type | Finding | Implication |

|---|---|---|

| Ligand Binding Assay | Significantly decreases binding of ³H-labelled dexamethasone to GR. nih.gov | Directly interacts with the GR. |

| Fluorescence Polarization | Binds to GR with potent affinity. nih.govresearchgate.net | Acts as a GR ligand. |

| Luciferase Reporter Assay | Fails to induce GR transcriptional activation. nih.govresearchgate.net | Does not act as a GR agonist; may be a selective modulator. |

Prostaglandin (B15479496) H Synthase and COX-2 Modulation by this compound

This compound has been identified as a modulator of the cyclooxygenase (COX) pathway, particularly involving Cyclooxygenase-2 (COX-2). COX-2 is a critical enzyme that converts arachidonic acid into prostaglandins (B1171923), which are lipid compounds that play central roles in inflammation. biorxiv.orgmedsci.org The enzyme, also known as Prostaglandin H Synthase-2 (PGHS-2), catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for other prostaglandins like PGE2. biorxiv.orguiuc.edu

Research demonstrates that this compound can inhibit the induction of COX-2 protein expression. ahajournals.org In studies on lipopolysaccharide-induced acute lung inflammation, this compound was found to inhibit the production of prostaglandin E2, an effect mediated through the regulation of COX-2. nih.gov Further investigations have characterized this compound as a potent dual inhibitor of both COX-2 and 5-Lipoxygenase (5-LOX). frontiersin.org In screening studies using ultrafiltration with liquid chromatography, this compound exhibited a significant binding affinity for both enzymes, with a particular selectivity towards 5-LOX. frontiersin.org

Table 1: Enrichment Factors of this compound for COX-2 and 5-LOX

| Enzyme Target | Enrichment Factor |

|---|---|

| Cyclooxygenase-2 (COX-2) | 7.81 |

| 5-Lipoxygenase (5-LOX) | 24.49 |

The modulation of COX-2 by this compound is linked to its broader anti-inflammatory properties, as the inhibition of this enzyme pathway reduces the synthesis of pro-inflammatory prostaglandins. nih.gov

5-Lipoxygenase Inhibition by this compound

This compound is a potent inhibitor of 5-lipoxygenase (5-LOX). thieme-connect.comthieme-connect.com This enzyme is responsible for catalyzing the initial steps in the metabolic pathway that converts arachidonic acid into leukotrienes, which are inflammatory mediators. wikipedia.org The inhibitory action of this compound on 5-LOX is considered a key component of its anti-inflammatory effects. nih.gov

Studies have shown that this compound and the related benzophenanthridine alkaloid, sanguinarine (B192314), are effective inhibitors of 5-lipoxygenase in polymorphonuclear leukocytes. thieme-connect.comthieme-connect.com The mechanism of this inhibition appears to be a specific interaction with the enzyme rather than a non-specific effect related to redox activity. thieme-connect.comthieme-connect.com This is supported by findings that this compound does not demonstrate pro-oxidant or antioxidant actions, such as deoxyribose degradation or inhibition of lipid peroxidation. thieme-connect.com In contrast to its effect on mammalian 5-LOX and 12-lipoxygenase, this compound does not influence the activity of soybean lipoxygenase. thieme-connect.comthieme-connect.com

As a dual inhibitor, this compound shows a stronger selective affinity for 5-LOX compared to COX-2, as indicated by its higher enrichment factor for 5-LOX in binding assays. frontiersin.org

P2X7 Receptor Activity Suppression by this compound

This compound functions as an antagonist and a noncompetitive inhibitor of the human P2X7 receptor. biologists.comnih.govnih.gov The P2X7 receptor is a cation-selective channel activated by high concentrations of extracellular ATP, playing a role in inflammatory and immune responses. biologists.comnih.govmdpi.com

Research using human B-lymphocytes demonstrated that this compound inhibits ATP-induced cation fluxes mediated by the P2X7 receptor. nih.govmdpi.com Specifically, it was found to inhibit the ATP-induced efflux of Rubidium-86 (a potassium ion analog) with a half-maximal inhibitory concentration (IC50) of 5.6 ± 2.3 μM. nih.gov The inhibition was determined to be noncompetitive, as the presence of this compound increased the EC50 value of ATP only slightly. nih.govnih.gov

Table 2: Inhibitory Effect of this compound on P2X7 Receptor Function

| Parameter | Value | Cell Type |

|---|---|---|

| IC50 (ATP-induced 86Rb+ efflux) | 5.6 ± 2.3 μM | Human B-lymphocytes |

| Inhibition of ATP-induced PLD stimulation (at 10 μM) | 94.2 ± 21.9% | Human B-lymphocytes |

This inhibitory action is distinct from this compound's well-known role as a protein kinase C (PKC) inhibitor. nih.govnih.gov While it does inhibit phorbol (B1677699) ester-induced phospholipase D (PLD) stimulation, its direct, noncompetitive antagonism of the P2X7 receptor itself represents a separate mechanism of action. nih.govnih.gov Other related benzophenanthridine alkaloids, such as sanguinarine and berberine (B55584), also block the P2X7 receptor. nih.gov The suppression of P2X7 receptor activity is a contributing factor to the anti-inflammatory profile of this compound. nih.gov

NMDA Receptor Inhibition by this compound

This compound has been shown to inhibit the function of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. jneurosci.orgoup.com The activation of NMDA receptors can lead to an influx of calcium and the generation of intracellular oxidant species, processes which this compound can modulate. nih.gov

Studies have demonstrated that this compound blocks the potentiation of NMDA receptor responses. jneurosci.org For instance, in lamprey spinal cord neurons, this compound prevented the substance P-induced enhancement of cellular responses to NMDA, suggesting an action mediated through the protein kinase C (PKC) pathway. jneurosci.org In other models, this compound treatment has been found to decrease the phosphorylation of the NR2B subunit of the NMDA receptor, which is a critical step in receptor regulation and sensitization during inflammation. researchgate.net

Furthermore, in cerebellar granule cells, pretreatment with this compound (1 μM) was shown to block the generation of oxidants that occurs following glutamate-induced NMDA receptor activation. nih.gov Experiments using recombinant human NMDA receptors expressed in Xenopus laevis oocytes also confirmed that this compound inhibits the receptor's response to agonist stimulation. oup.com This inhibitory effect on NMDA receptors may contribute to its neuroprotective and analgesic properties observed in various experimental models.

Pharmacological Activities and Therapeutic Potential of Chelerythrine

Anticancer Activity of Chelerythrine

This compound, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has demonstrated significant anticancer activities across a variety of tumor types. nih.gov Its therapeutic potential stems from its ability to intervene in tumor progression and inhibit growth through multiple mechanisms. nih.govwikipedia.org

Broad-Spectrum Cytotoxicity of this compound in Tumor Cell Lines

Research has established that this compound exhibits broad-spectrum cytotoxicity against numerous cancer cell lines. nih.gov The compound induces cancer cell death through several pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation process). nih.govwikipedia.org Furthermore, this compound can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov

Studies on hepatocellular carcinoma (HCC) have revealed that this compound possesses significant cytotoxic and anti-metastatic properties. It has been shown to induce dose-dependent cytotoxicity in the human hepatoma HepG2 cell line, with treatments ranging from 1.25 to 10 μM markedly inhibiting cell viability. nih.govresearchgate.net The underlying mechanism involves the induction of oxidative stress and the activation of the mitochondrial apoptotic pathway. nih.gov In SMMC-7721 human hepatoma cells, this compound triggers apoptosis through the mitochondrial pathway by regulating Bcl-2 family proteins. nih.gov

Beyond inducing cell death, this compound also affects the metastatic potential of liver cancer cells. In the Hep3B cell line, concentrations of 1.25 to 5 µM, which are not cytotoxic, significantly inhibit cell motility, migration, and invasion in a dose-dependent manner. jst.go.jp This anti-metastatic effect is associated with the downregulation of matrix metalloproteinase (MMP)-2/9 expression, primarily through the PI3K/Akt/mTOR signaling pathway. jst.go.jp

In the context of gastric cancer, this compound has been identified as a potent cytotoxic agent in multiple cell lines, including NCI-N87, AGS, and MKN45. mdpi.com Research indicates that its anticancer effects are multifaceted. One key mechanism is the induction of necroptosis, a form of programmed necrosis, by targeting and inhibiting the enzyme thioredoxin reductase (TXNRD1). mdpi.com The IC50 value for this compound in NCI-N87 cells after a 24-hour treatment was determined to be 3.81 μM. mdpi.com

Additionally, this compound can inhibit cancer cell proliferation in gastric cancer by inducing S-phase cell cycle arrest. nih.gov In the AGS gastric cancer cell line, it has been shown to suppress cell growth and induce apoptosis by causing G0/G1 phase arrest. nih.gov Other studies have pointed to its ability to suppress the metastasis and invasion of gastric cancer cells. researchgate.net

This compound demonstrates notable activity against breast cancer, particularly triple-negative breast cancer (TNBC), a subtype that lacks targeted therapies. nih.gov It selectively inhibits the proliferation of TNBC cell lines when compared to non-TNBC cell lines. nih.govresearchgate.net This selective anti-proliferative effect is linked to the induction of apoptosis, characterized by nuclear fragmentation and chromatin condensation. wikipedia.orgnih.govresearchgate.net

The mechanism for this selectivity may involve the protein kinase C (PKC) subtype PKN2, which is highly expressed in TNBC cells and appears necessary for their survival. nih.govresearchgate.net Studies have evaluated this compound's effect on a panel of TNBC cell lines, including MDA-MB-231, BT549, HCC1937, and MDA-MB-468. researchgate.net

In the field of renal cancer, this compound chloride has been shown to effectively suppress the growth of renal cancer cells. nih.govnih.govspandidos-publications.com In vitro studies using human renal cancer SW-839 cells and HEK-293 cells demonstrated that this compound markedly inhibits proliferation in both a time- and dose-dependent manner. nih.govnih.govspandidos-publications.com